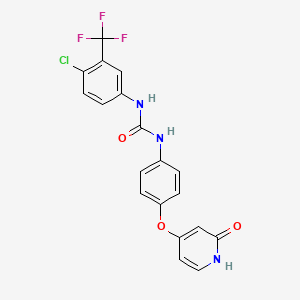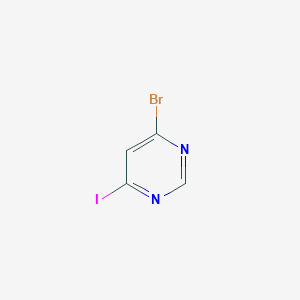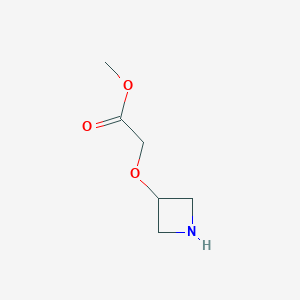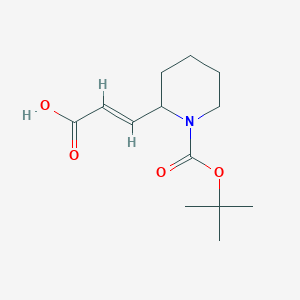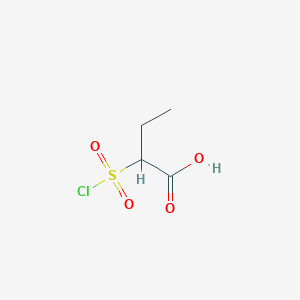
2-(Chlorosulfonyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfonyl)butanoic acid is an organic compound characterized by the presence of both a chlorosulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)butanoic acid typically involves the chlorosulfonation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with chlorosulfonic acid in the presence of a solvent like methylene chloride . The reaction conditions often require controlled temperatures and careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure safety and efficiency, often incorporating advanced techniques for handling and disposing of reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chlorosulfonyl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and various reduced derivatives.
Applications De Recherche Scientifique
2-(Chlorosulfonyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Chlorosulfonyl)butanoic acid exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Butanoic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain types of reactions.
Chlorosulfonic Acid: More reactive and used as a reagent in the synthesis of compounds like 2-(Chlorosulfonyl)butanoic acid.
Sulfonic Acids: Similar in containing the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group, providing a combination of reactivity and functionality that is valuable in various chemical syntheses and applications .
Propriétés
Formule moléculaire |
C4H7ClO4S |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
2-chlorosulfonylbutanoic acid |
InChI |
InChI=1S/C4H7ClO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7) |
Clé InChI |
PONULSMGOYYMMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


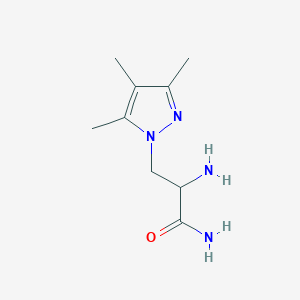


![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)
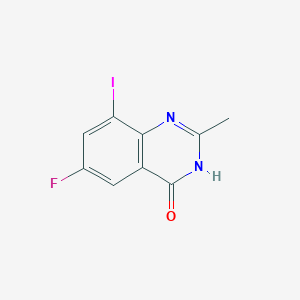
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)


